2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(thiophen-2-yl)ethanone
CAS No.: 894054-98-9
Cat. No.: VC7034478
Molecular Formula: C17H11BrN4OS2
Molecular Weight: 431.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894054-98-9 |
|---|---|
| Molecular Formula | C17H11BrN4OS2 |
| Molecular Weight | 431.33 |
| IUPAC Name | 2-[[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone |
| Standard InChI | InChI=1S/C17H11BrN4OS2/c18-12-5-3-11(4-6-12)13-7-8-16-19-20-17(22(16)21-13)25-10-14(23)15-2-1-9-24-15/h1-9H,10H2 |
| Standard InChI Key | RQLFFNOTJDSSDR-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-[[6-(4-bromophenyl)-[1, triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone, reflects its three key structural domains:
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A triazolo[4,3-b]pyridazine core, comprising a pyridazine ring fused with a 1,2,4-triazole moiety.
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A 4-bromophenyl group at position 6 of the pyridazine ring, introducing steric bulk and electron-withdrawing characteristics.
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A thioether bridge linking the triazole nitrogen to a thiophen-2-yl ethanone substituent, which contributes π-conjugation and potential hydrogen-bonding interactions.
The SMILES notation (C1=CSC(=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br) and InChIKey (RQLFFNOTJDSSDR-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features.
Analytical Characterization
Key spectral data for structural confirmation include:
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¹H NMR: Signals for the thiophene protons (δ 7.2–7.8 ppm), pyridazine aromatic protons (δ 8.1–8.5 ppm), and the ethanone carbonyl (δ 2.6 ppm).
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MS (ESI+): Molecular ion peak at m/z 432.1 ([M+H]⁺) with isotopic pattern characteristic of bromine.
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IR Spectroscopy: Stretching vibrations for C=O (1690 cm⁻¹), C-Br (580 cm⁻¹), and C=S (710 cm⁻¹) .
Biological Activity and Mechanistic Hypotheses
Triazole-Based Pharmacophores
The 1,2,4-triazole moiety is a privileged structure in drug design, implicated in:
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Antiviral activity via protease or polymerase interference .
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Anticancer effects by inducing apoptosis or cell-cycle arrest .
The thiophene-ethanone group may enhance target binding through hydrophobic interactions or allosteric modulation.
Structural Analogues and Activity Trends
The bromine atom in the target compound may enhance bioavailability compared to chlorine analogues, as seen in other halogenated pharmaceuticals .
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.
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ADMET Profiling: Evaluate solubility, metabolic stability, and cytotoxicity in vitro.
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Target Identification: Screen against kinase libraries or viral proteases using molecular docking.
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Structure-Activity Relationships: Synthesize derivatives with varied substituents (e.g., F, CF₃) to refine potency.
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